Phellodendrine (chloride)
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Phellodendrine chloride can be synthesized through the extraction of Phellodendron amurense bark using column chromatography. The process involves the use of near-infrared spectroscopy combined with machine learning algorithms to determine the end-point of the chromatographic process .
Industrial Production Methods: The industrial production of phellodendrine chloride involves large-scale extraction and purification processes. The bark of Phellodendron amurense is subjected to solvent extraction, followed by purification using chromatographic techniques. The final product is obtained as a white to off-white solid, which is then stored under controlled conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: Phellodendrine chloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its pharmacological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize phellodendrine chloride.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used to reduce the compound.
Substitution: Substitution reactions can be carried out using halogenating agents or nucleophiles under controlled conditions.
Major Products: The major products formed from these reactions include various derivatives of phellodendrine chloride, which may exhibit enhanced or altered pharmacological activities .
Scientific Research Applications
Phellodendrine chloride has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry for the development of chromatographic methods.
Biology: The compound is studied for its effects on cellular processes such as autophagy and macropinocytosis.
Medicine: Phellodendrine chloride has shown potential in the treatment of various cancers, including pancreatic and bladder cancer, by inhibiting cell proliferation and inducing apoptosis
Mechanism of Action
Phellodendrine chloride exerts its effects through multiple molecular targets and pathways:
Anti-inflammatory Effects: It acts on targets such as PTGS1, PTGS2, and PIK3CA, regulating pathways like cAMP, estrogen, and TNF signaling.
Anti-cancer Effects: The compound inhibits macropinocytosis, reducing nutrient uptake in cancer cells, leading to apoptosis. .
Comparison with Similar Compounds
Berberine: Another alkaloid found in Phellodendron amurense with similar anti-inflammatory and anti-cancer properties.
Palmatine: An alkaloid with comparable pharmacological activities, often used in combination with phellodendrine chloride for enhanced effects.
Uniqueness: Phellodendrine chloride is unique due to its specific inhibition of macropinocytosis in KRAS mutated pancreatic cancer cells, a property not commonly found in other similar compounds .
Properties
IUPAC Name |
(7S,13aS)-3,10-dimethoxy-7-methyl-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-7-ium-2,11-diol;chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4.ClH/c1-21-5-4-12-8-19(24-2)18(23)10-15(12)16(21)6-13-7-17(22)20(25-3)9-14(13)11-21;/h7-10,16H,4-6,11H2,1-3H3,(H-,22,23);1H/t16-,21-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGLDSNPMIYUWGN-ZOEDVAEJSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]12CCC3=CC(=C(C=C3C1CC4=CC(=C(C=C4C2)OC)O)O)OC.[Cl-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N@@+]12CCC3=CC(=C(C=C3[C@@H]1CC4=CC(=C(C=C4C2)OC)O)O)OC.[Cl-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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